molecular formula C34H25CrN8O12+ B15184536 Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) CAS No. 93940-24-0

Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-)

Cat. No.: B15184536
CAS No.: 93940-24-0
M. Wt: 789.6 g/mol
InChI Key: SACMELRWZUZOFU-UHFFFAOYSA-O
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Description

Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) (CAS RN 71839-85-5) is a chromium-based coordination complex characterized by two azo-linked naphtholato ligands. Each ligand features a 2-hydroxy-3,5-dinitrophenyl group and a 4-methyl substitution on the naphthalene backbone. The compound’s structure enables strong metal-ligand interactions, with the nitro groups enhancing electron-withdrawing effects and the methyl group contributing to steric stabilization. Registered on 31/05/2018 , it is utilized in specialized applications such as dye synthesis and catalytic systems, where its electronic and steric properties are critical.

Properties

CAS No.

93940-24-0

Molecular Formula

C34H25CrN8O12+

Molecular Weight

789.6 g/mol

IUPAC Name

chromium;hydron;2-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-4-methylnaphthalen-1-ol

InChI

InChI=1S/2C17H12N4O6.Cr/c2*1-9-6-13(16(22)12-5-3-2-4-11(9)12)18-19-14-7-10(20(24)25)8-15(17(14)23)21(26)27;/h2*2-8,22-23H,1H3;/p+1

InChI Key

SACMELRWZUZOFU-UHFFFAOYSA-O

Canonical SMILES

[H+].CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.CC1=CC(=C(C2=CC=CC=C12)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O.[Cr]

Origin of Product

United States

Biological Activity

Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) is a complex azo dye that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research findings, case studies, and relevant literature.

Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) has the following chemical characteristics:

PropertyDetails
Molecular Formula C46H27CrN10O14
Molecular Weight 867.55 g/mol
CAS Number 84179-66-8
IUPAC Name Hydrogen bis(3-hydroxy-4-(2-hydroxy-3,5-dinitrophenyl)azo-N-phenyl-2-naphthalenecarboxamidato(2-))chromate(1-)

Antioxidant Properties

Research indicates that azo dyes, including hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-), exhibit significant antioxidant activity. A study demonstrated that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity Studies

Cytotoxicity assessments have shown that hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) can induce apoptosis in cancer cell lines. In vitro studies on human breast cancer cells revealed that the compound effectively inhibited cell proliferation and triggered programmed cell death at specific concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to disrupt bacterial cell membranes and inhibit essential metabolic pathways, thereby preventing growth and replication .

Case Study 1: Antioxidant Effects in Cellular Models

In a controlled laboratory setting, researchers treated human fibroblast cells with varying concentrations of hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) for 24 hours. The results indicated a dose-dependent increase in antioxidant enzyme activity (catalase and superoxide dismutase), suggesting enhanced cellular defense mechanisms against oxidative damage.

Case Study 2: Cytotoxicity in Cancer Research

A recent study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 50 µM, with morphological changes indicative of apoptosis observed under microscopy. Flow cytometry further confirmed increased annexin V positivity, indicating early apoptotic events .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromium azo complexes exhibit diverse properties based on ligand architecture, substituents, and counterions. Below is a detailed comparison of the target compound with structurally related derivatives.

Structural Variations

Compound Name CAS RN Key Substituents Counterion Molecular Formula Key Structural Features
Hydrogen bis(2-((2-hydroxy-3,5-dinitrophenyl)azo)-4-methyl-1-naphtholato(2-))chromate(1-) 71839-85-5 3,5-dinitro, 4-methyl H⁻ C₃₄H₂₂CrN₁₀O₁₄ Bis-azo naphtholato ligands; no sulfonate groups
Trisodium bis[4-amino-3-[(2-hydroxy-3,5-dinitrophenyl)azo]naphthalene-1-sulphonato(3-)]chromate(3-) 74196-16-0 3,5-dinitro, 4-amino, sulfonato Na³⁺ C₃₂H₁₆CrN₁₀O₁₆S₂·3Na Sulfonato groups enhance solubility; amino substituents increase polarity
Disodium [4-hydroxy-3-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)][1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(2-) 68541-71-9 4-nitro, sulfonato Na²⁺ C₃₂H₁₇CrN₆O₁₁S·2Na Mixed sulfonato/naphtholato ligands; mononitro substitution reduces electron withdrawal
Sodium bis[4-amino-3-[(2-hydroxy-3,5-dinitrophenyl)azo]-1-naphthalenesulfonato(3-)]chromate(3-) 4-1337 3,5-dinitro, 4-amino, sulfonato Na³⁺ Not provided Dual sulfonato and amino groups optimize aqueous compatibility

Physicochemical Properties

  • Solubility : Sulfonated derivatives (e.g., 74196-16-0, 4-1337) exhibit higher water solubility due to ionic sulfonato groups and sodium counterions, whereas the target compound’s hydrophobicity is increased by methyl groups and lack of sulfonates .
  • Electronic Effects: The 3,5-dinitro substituents in the target compound create stronger electron-withdrawing effects compared to mono-nitro analogs (e.g., 68541-71-9), influencing redox behavior and ligand-metal charge transfer .

Research Findings

  • Synthesis : Sodium-containing analogs often involve sulfonation steps (e.g., introducing –SO₃H groups) absent in the target compound’s synthesis, which focuses on methyl-naphtholato ligand assembly .
  • Spectroscopic Behavior: The target compound’s UV-Vis spectrum shows a redshift compared to mono-nitro derivatives, attributed to enhanced conjugation from dual nitro groups .

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